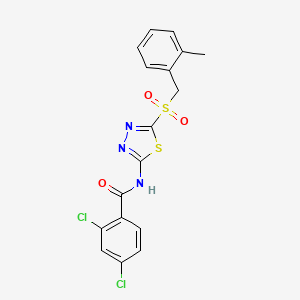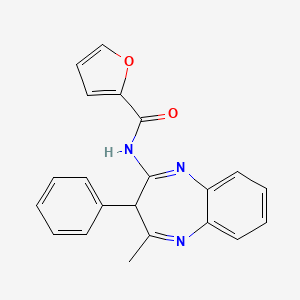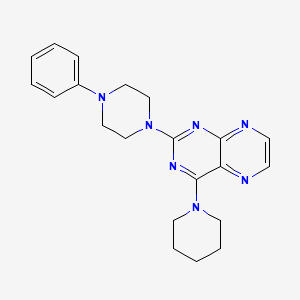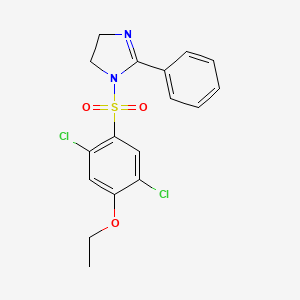![molecular formula C18H21N3O3S B15109362 1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole](/img/structure/B15109362.png)
1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by its unique structural features, which include a benzotriazole core and a sulfonyl group attached to a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzotriazole core with a sulfonyl chloride derivative under basic conditions.
Substitution on the Phenyl Ring: The substituted phenyl ring can be synthesized by Friedel-Crafts alkylation and etherification reactions, followed by coupling with the sulfonylated benzotriazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzotriazole core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used as a corrosion inhibitor and UV stabilizer in materials science.
Mechanism of Action
The mechanism of action of 1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar core structure but lacking the sulfonyl and substituted phenyl groups.
Tolbutamide: A sulfonylurea derivative with a similar sulfonyl group but different core structure.
Uniqueness
1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole is unique due to its combination of a benzotriazole core and a sulfonyl group attached to a substituted phenyl ring. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
Properties
Molecular Formula |
C18H21N3O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(3-propan-2-yl-4-propoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C18H21N3O3S/c1-4-11-24-18-10-9-14(12-15(18)13(2)3)25(22,23)21-17-8-6-5-7-16(17)19-20-21/h5-10,12-13H,4,11H2,1-3H3 |
InChI Key |
VAYMBHBAPSPNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15109302.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15109307.png)
![[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine](/img/structure/B15109309.png)

![(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B15109323.png)
![(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15109326.png)

![(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109333.png)
![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B15109342.png)

![Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate](/img/structure/B15109353.png)
